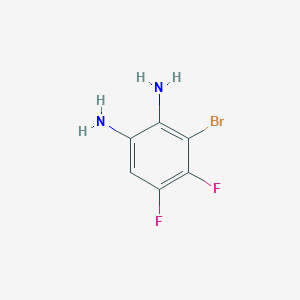

3-Bromo-4,5-difluorobenzene-1,2-diamine

Description

Contextual Significance of Halogenated Benzenediamines in Contemporary Organic Synthesis

Halogenated benzenediamines are a class of organic compounds that have garnered considerable attention in modern organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. This substitution can enhance the biological activity of resulting compounds and provides synthetic "handles" for further molecular elaboration.

Halogenated organic compounds are crucial intermediates in a multitude of chemical transformations, particularly in metal-catalyzed cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Furthermore, the incorporation of halogens, especially fluorine, into organic molecules can dramatically alter their physical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain halogen atoms.

The diamine functionality, particularly the ortho-disposition (1,2-diamine), is a precursor to a vast array of heterocyclic compounds. These structures, such as benzimidazoles, quinoxalines, and phenazines, are prevalent in medicinal chemistry and materials science. The combination of halogen and diamine groups on a single benzene (B151609) ring thus creates a bifunctional or trifunctional reagent, allowing for sequential and regioselective reactions to build complex molecular frameworks.

Rationale for Investigating 3-Bromo-4,5-difluorobenzene-1,2-diamine as a Versatile Building Block

The specific structure of this compound makes it an exceptionally versatile building block in synthetic chemistry. The rationale for its investigation stems from the distinct reactivity of its multiple functional groups.

The ortho-diamine group is the primary site for cyclization reactions. It readily condenses with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form important heterocyclic cores. For instance, reaction with thionyl chloride leads to the formation of benzothiadiazoles, a key structural motif in materials science. A documented synthesis pathway involves the reaction of this compound with thionyl chloride in the presence of pyridine to yield 4-bromo-5,6-difluorobenzo[c] epo.orgmdpi.comnih.govthiadiazole doi.org. This intermediate is then used in the synthesis of polymers for applications in organic solar cells doi.org.

The bromine atom serves as a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at a specific position on the benzene ring. This reactivity is crucial for building the complex carbon skeletons often required for pharmacologically active molecules.

The two fluorine atoms significantly influence the electronic nature of the aromatic ring, increasing its electrophilicity. They also enhance the metabolic stability and can modulate the physicochemical properties of the final products. In medicinal chemistry, the introduction of fluorine is a well-established strategy for improving a drug candidate's profile.

This multi-faceted reactivity allows for a modular approach to synthesis. Researchers can first utilize the diamine to construct a core heterocyclic system and then use the bromine atom for late-stage functionalization to create libraries of related compounds for screening purposes. Patents have disclosed the use of this compound as a starting material for the synthesis of macrocyclic tetraamido compounds, which are employed as robust, long-lived oxidation catalysts googleapis.comgoogle.comgoogle.com.

Below is a table summarizing the properties of this key building block.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 153505-35-2 |

| Molecular Formula | C₆H₅BrF₂N₂ |

| Molecular Weight | 223.02 g/mol |

| Appearance | Solid |

Overview of Current Research Trajectories and Potential Academic Applications of Diamine Compounds

Research involving diamine compounds, particularly aromatic diamines, is vibrant and spans multiple disciplines. A major trajectory is in the field of polymer science. Fluorinated aromatic diamines are key monomers in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone leads to materials with desirable properties such as high thermal stability, excellent mechanical strength, low dielectric constants, and high optical transparency. These characteristics make them suitable for advanced applications in the microelectronics and aerospace industries, for example, as insulating layers in integrated circuits and as materials for flexible displays.

In materials science, ortho-phenylenediamines are used to create corrosion inhibitors by forming protective layers on metal surfaces bldpharm.com. They are also utilized in the synthesis of conductive polymers. The electrochemical polymerization of ortho-phenylenediamine can be influenced by the presence of metal salts, leading to composite materials with unique spectroelectrochemical properties for potential use in electrochromic devices nih.gov. Furthermore, organic diamines serve as templates in the synthesis of layered and microporous inorganic structures, creating organic-inorganic hybrid materials with potential applications in catalysis and solar cells doi.orgsapub.org.

In medicinal chemistry, the synthesis of benzimidazoles from ortho-phenylenediamines remains a significant focus. Fluorinated benzimidazoles, in particular, exhibit a wide range of biological activities, including antimicrobial and anticancer properties mdpi.comgoogle.com. The ability to synthesize diverse libraries of these compounds is crucial for drug discovery programs. The reaction of an ortho-diamine with a 1,2-dicarbonyl compound is a classic and efficient method for producing quinoxaline (B1680401) derivatives, another class of heterocycles with broad biological significance nih.gov. The research trend is to develop milder and more efficient catalytic systems for these condensation reactions.

The versatility of compounds like this compound positions them at the intersection of these research fields, providing a valuable starting point for the development of novel polymers, functional materials, and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCMGLEYLDJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Established Synthetic Pathways to 3-Bromo-4,5-difluorobenzene-1,2-diamine

The creation of this compound is rooted in established organic chemistry reactions, adapted for this specific halogenated aromatic amine.

A prevalent method for synthesizing aromatic diamines involves the reduction of nitro groups. In the case of this compound, a suitable precursor is a nitrated bromo-difluorobenzene derivative. The core of this strategy is the conversion of a nitro group (-NO₂) to an amino group (-NH₂).

Reductive amination is a versatile process that can transform a carbonyl group into an amine. wikipedia.org While not directly applicable to a nitroaromatic precursor in a single step, the underlying principle of reduction is central. The synthesis often begins with a precursor such as 4,5-difluoro-2-nitroaniline. prepchem.com This compound already possesses one of the necessary amino groups. The challenge then lies in introducing the bromine atom at the correct position and reducing the nitro group.

The reduction of the nitro group is typically achieved through catalytic hydrogenation. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum, or nickel. google.comacs.org The reaction can be carried out using hydrogen gas or a transfer hydrogenation agent like triethylsilane. nih.gov The process is generally efficient and leads to high yields of the corresponding amine.

For instance, the reduction of a dinitro compound, 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene, using iron powder in acetic acid has been shown to produce the corresponding diamine, 3,6-dibromo-4,5-difluorobenzene-1,2-diamine, in high yield. chemicalbook.com This demonstrates the feasibility of reducing nitro groups in the presence of halogens without significant side reactions.

An alternative approach starts with a benzene-1,2-diamine framework and introduces the required halogen and fluoro substituents. This pathway relies on the ability to control the position of incoming groups, a concept known as regioselectivity.

The direct halogenation of benzene (B151609) rings is a classic electrophilic aromatic substitution reaction. For instance, 1-bromo-3,5-difluorobenzene (B42898) can be synthesized by the bromination of 3,5-difluorobenzene using bromine in the presence of a catalyst like iron(III) bromide. nbinno.com A similar principle can be applied to appropriately substituted benzene-1,2-diamine derivatives.

Regioselective halogenation can also be achieved through more advanced methods, such as C-H activation, often catalyzed by transition metals like palladium. nih.gov These methods allow for the direct replacement of a hydrogen atom with a halogen at a specific position on the aromatic ring, guided by existing functional groups.

Once the desired halogenation pattern is achieved, subsequent nitration and reduction steps, as described previously, can be employed to introduce the amino groups. The Sandmeyer reaction, which converts an aniline (B41778) to a halogenated aromatic compound via a diazonium salt, is another powerful tool in this synthetic arsenal. google.comgoogle.com

Convergent and Divergent Synthetic Routes for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often employs convergent or divergent strategies, starting from a common intermediate like 1,2-diamino-4,5-difluorobenzene (B1301191). sigmaaldrich.comnih.gov

In a divergent synthesis , a common starting material is subjected to a variety of reactions to produce a library of related compounds. For example, 1,2-diamino-4,5-difluorobenzene can be selectively halogenated, acylated, or sulfonated to create a range of derivatives. mdpi.com

In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together in the final steps. This approach can be more efficient for complex molecules. For instance, a brominated and fluorinated aniline fragment could be coupled with another precursor to form the final diamine structure.

Mechanistic Considerations and Selectivity Control

The success of these synthetic routes hinges on understanding and controlling the reaction mechanisms to achieve the desired regioselectivity. In electrophilic aromatic substitution reactions, the directing effects of existing substituents on the benzene ring are paramount. For example, amino groups are strongly activating and ortho-, para-directing, while nitro groups are deactivating and meta-directing. Halogens are deactivating but ortho-, para-directing.

In nucleophilic aromatic substitution, the positions of electron-withdrawing groups are crucial. The synthesis of bifunctional organocatalysts from 2-fluoronitrobenzene derivatives and (1R,2R)-cyclohexane-1,2-diamine showcases the application of nucleophilic aromatic substitution. mdpi.com

Kinetic studies can provide valuable insights into the reaction mechanism, as demonstrated in the Pd(0)-catalyzed diamination of conjugated dienes. nih.gov Understanding the reaction order with respect to each reactant and catalyst can help in optimizing reaction conditions for better yield and selectivity.

Innovations in Catalyst Systems and Reaction Conditions for Efficient Diamine Formation

Recent advancements in catalysis have led to more efficient and environmentally friendly methods for diamine synthesis. The use of bimetallic catalysts, such as Pt-Sn, has been explored for the selective reduction of nitroaromatics. mdpi.com

Homogeneous catalysis, particularly with palladium complexes, has been instrumental in developing new C-N bond-forming reactions. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. nih.gov

Furthermore, research into novel reducing agents and reaction media continues to push the boundaries of synthetic chemistry. For example, the use of supercritical alcohols as a source of hydrogen in a flow-type reactor presents an innovative approach to the reduction of nitroarenes. google.com

Interactive Data Table of Synthetic Reactions

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4,5-difluoro-2-nitroacetanilide | 6 N aqueous HCl, reflux | 4,5-difluoro-2-nitroaniline | - | prepchem.com |

| 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene | Iron powder, acetic acid, 45°C | 3,6-dibromo-4,5-difluorobenzene-1,2-diamine | 89% | chemicalbook.com |

| 3,5-difluoroaniline | NaNO₂, HBr, then CuBr | 1-bromo-3,5-difluorobenzene | - | google.com |

| Benzo[1,2-d:4,5-d′]bis( google.comnih.govchemicalbook.comthiadiazole) | Bromine, HBr, 80°C | 4-bromobenzo[1,2-d:4,5-d′]bis( google.comnih.govchemicalbook.comthiadiazole) | 60% | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization in the Research of 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For 3-Bromo-4,5-difluorobenzene-1,2-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a single resonance for the aromatic proton (H-6) and signals for the two amine (-NH₂) groups. The aromatic proton would likely appear as a triplet or a doublet of doublets due to coupling with the two adjacent fluorine atoms. The amine protons would typically appear as a broad singlet, and their chemical shift can be concentration-dependent and affected by the solvent.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents (Br, F, NH₂). The carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, a characteristic feature that aids in assignment. magritek.com The carbon attached to bromine may show a reduced intensity and a shift influenced by the "heavy atom effect". stackexchange.com Long-range couplings between carbon and fluorine atoms can add further complexity but also provide valuable structural information. magritek.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. nih.gov The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms (F-4 and F-5). These signals would likely appear as doublets due to coupling to each other (³JF-F) and may exhibit further splitting from coupling to the adjacent aromatic proton (³JF-H and ⁴JF-H). The distinct chemical shifts for each fluorine atom confirm their unique positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 6.5 - 7.5 | t or dd | JH-F | Aromatic H-6 |

| ¹H | 3.5 - 5.0 | br s | - | -NH₂ |

| ¹³C | 95 - 110 | d | ¹JC-Br | C-3 |

| ¹³C | 140 - 155 | d | ¹JC-F | C-4 |

| ¹³C | 140 - 155 | d | ¹JC-F | C-5 |

| ¹³C | 110 - 125 | s | - | C-6 |

| ¹³C | 130 - 145 | s | - | C-1 |

| ¹³C | 120 - 135 | s | - | C-2 |

| ¹⁹F | -130 to -150 | d | JF-F, JF-H | F-4 |

| ¹⁹F | -130 to -150 | d | JF-F, JF-H | F-5 |

Note: The data in the table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they couple the separation power of chromatography with the detection capabilities of MS.

For this compound (C₆H₅BrF₂N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 222.96 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such a molecule could include the loss of the bromine radical (·Br), followed by the sequential loss of amine-related fragments (e.g., ·NH₂, HCN).

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Interpretation | Notes |

| ~223 / 225 | Molecular Ion Peak [M]⁺ / [M+2]⁺ | Shows characteristic 1:1 isotopic pattern for Bromine. |

| ~144 | [M - Br]⁺ | Loss of the bromine atom. |

| ~128 | [M - Br - NH₂]⁺ | Subsequent loss of an amino radical. |

| ~117 | [M - Br - HCN]⁺ | Loss of hydrogen cyanide from the diamine structure. |

Note: The fragmentation data is hypothetical and based on common fragmentation pathways for aromatic amines and halogenated compounds.

Application of Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range. The C-Br stretch would appear at a lower frequency, typically in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, offering a clear fingerprint of the substituted benzene core.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1550 - 1620 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |

| 500 - 650 | C-Br Stretch | Aryl-Bromide |

Note: Wavenumber ranges are typical for the indicated functional groups and are based on established spectroscopic libraries and data for analogous compounds.

High-Performance Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GPC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and for separating it from reaction byproducts or starting materials. chemicalbook.com

For a polar aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. This method typically employs a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. An acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks for the amine compound. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic compound has strong absorbance (e.g., ~254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gel Permeation Chromatography (GPC) is less commonly used for small molecules but is invaluable for separating oligomers or polymers that might be synthesized from this diamine monomer.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Reactions Involving Amine Functionalities.

The adjacent amine groups in 3-Bromo-4,5-difluorobenzene-1,2-diamine are nucleophilic and readily participate in reactions typical of aromatic diamines, most notably in the formation of heterocyclic rings.

The ortho-diamine moiety is a classic precursor for the synthesis of fused nitrogen-containing heterocycles through cyclocondensation reactions. This involves the reaction of the diamine with compounds containing two electrophilic centers, leading to the formation of stable six- or five-membered rings.

Quinoxaline (B1680401) Derivatives: Quinoxalines are synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. sapub.orgnih.gov In the case of this compound, this reaction leads to the formation of bromo- and difluoro-substituted quinoxalines, which are important scaffolds in medicinal chemistry. The reaction typically proceeds under mild acidic or thermal conditions. sapub.orgnih.gov

A general scheme for this reaction is the condensation with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. sapub.org The reaction tolerates a wide variety of substituents on both the diamine and the dicarbonyl compound. nih.gov

Benzimidazole (B57391) Derivatives: Benzimidazoles are formed through the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). researchgate.netnih.govsemanticscholar.org When reacting with an aldehyde, an initial Schiff base is formed, which then undergoes cyclization and oxidation to yield the benzimidazole. semanticscholar.orgorganic-chemistry.org The use of an oxidizing agent is often required to facilitate the final aromatization step. organic-chemistry.org Alternatively, reaction with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions, will also yield the corresponding 2-substituted benzimidazole. semanticscholar.orgnih.gov

Table 1: Cyclocondensation Reactions for Heterocycle Formation

| Heterocycle | Reagent | General Conditions | Product Type |

| Quinoxaline | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | Acetic acid or ethanol, reflux | 6-Bromo-7,8-difluoroquinoxaline derivatives |

| Benzimidazole | Aldehyd (R-CHO) | Oxidizing agent (e.g., air, I2), often in a polar solvent | 5-Bromo-6,7-difluoro-2-substituted-1H-benzimidazole |

| Benzimidazole | Carboxylic Acid (R-COOH) | Strong acid (e.g., HCl) or high temperature | 5-Bromo-6,7-difluoro-2-substituted-1H-benzimidazole |

The amine groups of this compound can undergo standard acylation and alkylation reactions.

Acylation: Acylation, typically with acyl chlorides or anhydrides in the presence of a base, can lead to the formation of mono- or di-acylated products. This reaction is a common method for introducing carbonyl functionalities. The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic amine. masterorganicchemistry.comyoutube.com Controlling the stoichiometry of the acylating agent can allow for selective mono-acylation.

Alkylation: N-alkylation of the diamine groups can be achieved using alkyl halides. Similar to acylation, the reaction can yield a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. youtube.com The reactivity of the product is often higher than the starting material, which can lead to polyalkylation. youtube.comyoutube.com

Transformations Directed by Halogen Substituents.

The bromo and fluoro substituents on the aromatic ring provide handles for a different set of chemical transformations, primarily involving metal-catalyzed cross-coupling and nucleophilic substitution.

The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. libretexts.orgwikipedia.org It is widely used for the synthesis of biaryl compounds. mdpi.comresearchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. researchgate.netnih.govresearchgate.net

Buchwald-Hartwig C-N and C-O Coupling: The Buchwald-Hartwig amination is a method for forming C-N bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org A related reaction allows for the formation of C-O bonds by coupling with an alcohol or phenol.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki | Boronic acid/ester | C-C (aryl-aryl) | Pd(OAc)2, Pd(PPh3)4 with phosphine (B1218219) ligands |

| Heck | Alkene | C-C (aryl-vinyl) | Pd(OAc)2 with phosphine ligands |

| Sonogashira | Terminal alkyne | C-C (aryl-alkynyl) | PdCl2(PPh3)2, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd2(dba)3 with specialized phosphine ligands (e.g., BINAP, XPhos) |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O | Pd(OAc)2 with specialized phosphine ligands |

The two fluorine atoms on the benzene (B151609) ring, activated by the potential electron-withdrawing nature of a derivatized diamine moiety (e.g., after conversion to a quinoxaline or benzimidazole), can be susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com

For SNAr, fluoride (B91410) is an excellent leaving group, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.comyoutube.com The reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com Strong nucleophiles such as alkoxides, thiolates, and amines can displace one or both of the fluorine atoms under appropriate conditions.

The bromo substituent can be used to generate organometallic reagents.

Grignard Reagents: Reaction of the aryl bromide with magnesium metal can form a Grignard reagent. However, the presence of the acidic N-H protons of the diamine group is incompatible with Grignard reagent formation. Therefore, the amine groups would need to be protected prior to attempting this transformation. Once formed, the Grignard reagent can react with a variety of electrophiles.

Directed Lithiation: The presence of the amine and fluorine substituents could potentially direct lithiation to specific positions on the ring using a strong organolithium base. Fluorine, in particular, can act as a directing group in ortho-lithiation reactions. rsc.org The resulting organolithium species can then be trapped with an electrophile to introduce a new substituent onto the aromatic ring. As with Grignard formation, protection of the amine groups would be a prerequisite for this type of reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzene Moiety.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of two amino groups, which are potent activating groups and ortho-, para-directors due to their strong +R (resonance) effect. Conversely, the fluorine and bromine atoms are deactivating groups (-I effect > +R effect) but are also ortho-, para-directors.

The directing effects of the substituents are as follows:

Amino groups (-NH2) at C1 and C2: Strongly activating, directing ortho and para.

Bromine atom (-Br) at C3: Deactivating, directing ortho and para.

Fluorine atoms (-F) at C4 and C5: Deactivating, directing ortho and para.

Considering the positions on the ring, the only available carbon for substitution is at the C6 position. The directing effects of the substituents converge to strongly favor electrophilic attack at this position. The C1 and C2 amino groups, being the most powerful activators, will predominantly control the regioselectivity, directing an incoming electrophile to the ortho position, which is C6. The other substituents (bromo and fluoro groups) also have a directing influence that is consistent with substitution at C6.

A typical example of an electrophilic aromatic substitution reaction would be bromination. The introduction of a second bromine atom would be expected to occur at the C6 position.

Nucleophilic Aromatic Substitution (NAS)

The difluorobenzene ring is rendered susceptible to nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluoro and bromo substituents. In such reactions, a potent nucleophile attacks the ring and displaces one of the leaving groups, typically a halide.

In the case of this compound, both bromine and fluorine can act as leaving groups. The relative ease of displacement depends on the reaction mechanism. In a typical SNAr (addition-elimination) mechanism, the rate-determining step is the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, polarizes the C-F bond to the greatest extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in many SNAr reactions, fluoride is a better leaving group than bromide.

The positions of the electron-withdrawing groups relative to the potential leaving groups are crucial. The amino groups, being electron-donating, would deactivate the ring towards nucleophilic attack. However, the cumulative electron-withdrawing effect of the three halogen atoms would still permit the reaction to occur, albeit likely requiring forcing conditions. Displacement of the fluorine at C4 or C5, or the bromine at C3, could be envisaged. The precise outcome would depend on the specific nucleophile and reaction conditions employed.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations.

Specific experimental kinetic and thermodynamic data for the transformations of this compound are not readily found in the surveyed literature. However, a general understanding of the factors influencing these parameters can be discussed in the context of its predicted reactivity.

Reaction Kinetics

The rates of electrophilic aromatic substitution reactions on this substrate would be expected to be high due to the strong activating effect of the two amino groups. The reaction would likely follow second-order kinetics, being first order in both the diamine substrate and the electrophile. The rate constant (k) would be influenced by factors such as the nature of the electrophile, the solvent polarity, and the reaction temperature.

For nucleophilic aromatic substitution, the kinetics would be more complex. The rate would be dependent on the concentration of the substrate and the nucleophile. The activation energy for the reaction would be influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate formed during an SNAr reaction. The presence of three halogen atoms would stabilize this intermediate, thereby lowering the activation energy compared to a less halogenated analogue.

Below is a hypothetical data table illustrating potential kinetic parameters for the bromination of this compound at the C6 position.

| Temperature (°C) | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 25 | 1.5 x 10-3 | 55 |

| 40 | 4.2 x 10-3 | |

| 55 | 1.1 x 10-2 |

Thermodynamic Parameters

The thermodynamic feasibility of substitution reactions is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes.

For electrophilic aromatic substitution, the formation of a new C-E (electrophile) bond and the breaking of a C-H bond are the primary transformations. These reactions are typically exothermic (negative ΔH) as the C-E bond formed is often stronger than the C-H bond broken. The entropy change is usually small but can be slightly negative as two reactant molecules combine to form one product molecule and a byproduct.

In nucleophilic aromatic substitution, a C-X (halogen) bond is broken, and a C-Nu (nucleophile) bond is formed. The enthalpy change would depend on the relative strengths of these two bonds. If a stronger C-Nu bond is formed, the reaction will be exothermic. The entropy change is expected to be close to zero as the number of molecules on both sides of the reaction is often the same.

The following interactive table presents hypothetical thermodynamic data for a nucleophilic substitution reaction where a fluorine atom is displaced by a methoxy (B1213986) group.

| Parameter | Value |

|---|---|

| ΔH (kJ/mol) | -45 |

| ΔS (J/mol·K) | -10 |

| ΔG at 298 K (kJ/mol) | -42.02 |

Derivatives and Functional Materials Derived from 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Synthesis of Novel Heterocyclic Scaffolds Utilizing 3-Bromo-4,5-difluorobenzene-1,2-diamine as a Core Building Block.

The ortho-diamine moiety of this compound is a classical precursor for the synthesis of a variety of nitrogen-containing heterocycles. The general approach involves the condensation reaction of the diamine with a suitable dicarbonyl compound or its equivalent.

Fluorescent Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are well-regarded for their diverse applications, including in fluorescent dyes and electroluminescent materials. researchgate.net The synthesis of quinoxaline derivatives from this compound would typically involve the condensation reaction with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-diketone. researchgate.net This reaction is often carried out in an acidic medium or can be catalyzed by various catalysts to afford the corresponding 6-bromo-7,8-difluoroquinoxaline derivative. researchgate.net The substituents on the dicarbonyl precursor would determine the substitution pattern on the pyrazine (B50134) ring of the resulting quinoxaline.

The inherent fluorescence of the quinoxaline core can be fine-tuned by the introduction of various substituents. The bromo and fluoro groups on the benzene (B151609) ring of the quinoxaline derived from this compound would influence the photophysical properties of the molecule. Further functionalization at the bromine position, for instance, through cross-coupling reactions, could lead to the development of novel fluorescent probes and materials with tailored emission characteristics.

Table 1: General Synthesis of Quinoxaline Derivatives

| Starting Material | Reagent | Product |

|---|

Substituted Benzimidazole (B57391) Analogues

Benzimidazoles are another important class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry and materials science. The synthesis of benzimidazole analogues from this compound can be achieved through several established methods. A common approach is the Phillips-Ladenburg reaction, which involves the condensation of the diamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions and often at elevated temperatures. semanticscholar.org

The reaction of this compound with an aldehyde, for instance, would yield a 2-substituted-5-bromo-6,7-difluorobenzimidazole. The nature of the substituent at the 2-position, derived from the aldehyde, can be varied to modulate the properties of the resulting benzimidazole. The bromine atom on the benzimidazole ring can serve as a handle for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures. A study on the synthesis of fluorinated pyrido[1,2-a]benzimidazoles utilized the related starting material 1,2-diamino-4,5-difluorobenzene (B1301191), highlighting the feasibility of such cyclization reactions with fluorinated diamines. researchgate.net

Table 2: General Synthesis of Benzimidazole Analogues

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Aldehyde | 5-Bromo-6,7-difluoro-2-substituted-1H-benzimidazole |

Benzo[c]researchgate.netsapub.orgmdpi.comthiadiazole and Benzo[c]researchgate.netsapub.orgmdpi.comselenadiazole Containing Units

Benzo[c] researchgate.netsapub.orgmdpi.comthiadiazoles (BTDs) and benzo[c] researchgate.netsapub.orgmdpi.comselenadiazoles (BSeDs) are electron-deficient heterocyclic systems that are of significant interest for applications in organic electronics, including organic solar cells and organic light-emitting diodes (OLEDs). The synthesis of these heterocycles from this compound would involve the reaction of the diamine with a sulfur or selenium reagent, respectively.

For the synthesis of the corresponding 5-bromo-6,7-difluorobenzo[c] researchgate.netsapub.orgmdpi.comthiadiazole, the diamine would be treated with a reagent such as thionyl chloride (SOCl₂) or N-sulfinylaniline. Similarly, the reaction with selenium dioxide (SeO₂) would be expected to yield 5-bromo-6,7-difluorobenzo[c] researchgate.netsapub.orgmdpi.comselenadiazole. mdpi.com The resulting bromo- and difluoro-substituted BTD and BSeD units can be further functionalized, for example, through nucleophilic aromatic substitution or cross-coupling reactions at the bromine position, to create novel materials for organic electronics. nih.gov

Table 3: General Synthesis of Benzo[c] researchgate.netsapub.orgmdpi.comthiadiazole and Benzo[c] researchgate.netsapub.orgmdpi.comselenadiazole

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 5-Bromo-6,7-difluoro-2,1,3-benzothiadiazole |

Exploration of Other Nitrogen-Containing Heterocycles

The versatility of this compound as a synthon extends to the preparation of a variety of other nitrogen-containing heterocyclic systems. For instance, reaction with nitrous acid would be expected to yield the corresponding 5-bromo-6,7-difluorobenzotriazole. Condensation with α-haloketones can lead to the formation of substituted quinoxalines or other related heterocycles. chim.it Furthermore, multi-component reactions involving the diamine could open up avenues to more complex and diverse heterocyclic scaffolds. The field of synthesizing nitrogen-containing heterocycles is vast and continually evolving, with numerous methodologies that could potentially be applied to this specific diamine. clockss.orgrsc.orgfrontiersin.orgorganic-chemistry.org

Incorporation into Conjugated Polymeric and Oligomeric Systems for Advanced Materials

The derivatives of this compound, particularly the quinoxaline, benzimidazole, and benzo[c] researchgate.netsapub.orgmdpi.comthiadiazole/selenadiazole units, are excellent candidates for incorporation into conjugated polymeric and oligomeric systems. The bromo-functionality is particularly useful as it provides a reactive site for polymerization reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions.

For example, a 6-bromo-7,8-difluoroquinoxaline derivative could be copolymerized with a suitable bis(boronic acid) or bis(stannane) comonomer to yield a conjugated polymer with alternating quinoxaline and other aromatic units. The electron-withdrawing nature of the fluorinated quinoxaline unit would influence the electronic properties of the resulting polymer, potentially leading to materials with low LUMO levels, which is desirable for n-type organic semiconductors.

Similarly, the bromo-substituted benzimidazole and benzo[c] researchgate.netsapub.orgmdpi.comthiadiazole/selenadiazole derivatives can be used as monomers in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The judicious choice of comonomers would allow for the tuning of the polymer's band gap, absorption spectrum, and charge transport properties.

Design and Synthesis of Multi-functional Derivatives for Specific Research Applications

The presence of multiple functional groups in the derivatives of this compound allows for the design and synthesis of multi-functional molecules for specific research applications. The bromo-group can be converted to other functional groups, such as boronic acids/esters, amines, or alkynes, through well-established chemical transformations.

This functional group tolerance allows for the synthesis of, for example, fluorescent probes where the emission properties are sensitive to the local environment or the presence of specific analytes. The combination of a fluorescent heterocyclic core with a reactive functional group could enable the development of chemisensors. Moreover, the introduction of biocompatible moieties could lead to the development of fluorescent labels for biological imaging applications. The design of such multi-functional derivatives is a key area of research in materials science and chemical biology.

Computational Chemistry and Theoretical Aspects of 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Quantum Mechanical Studies of Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Bromo-4,5-difluorobenzene-1,2-diamine. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. These studies can provide a foundational understanding of the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

For this compound, the locations of the HOMO and LUMO are influenced by the various substituents on the benzene (B151609) ring. The electron-donating amino groups (-NH2) would be expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine and bromine atoms would lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. DFT calculations can precisely map the distribution of these orbitals.

Table 1: Hypothetical Frontier Orbital Analysis for this compound

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The distribution of electrical charge within a molecule is a key determinant of its reactive behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the amino groups due to the lone pairs of electrons, and also around the fluorine atoms due to their high electronegativity. A region of positive potential (typically colored blue), known as a sigma-hole, may be present on the bromine atom, making it a potential site for halogen bonding interactions. researchgate.net The aromatic ring itself would exhibit a complex potential landscape due to the competing electronic effects of the activating amino groups and the deactivating halogen substituents.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, particularly the rotation of the amino groups, and its interactions with solvent molecules. By simulating the molecule's behavior in a solvent box, researchers can understand how it is solvated and how its conformation might change in different environments. This is crucial for predicting its behavior in solution-phase reactions.

Prediction of Spectroscopic Signatures from First Principles Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties from first principles. For instance, by calculating the vibrational frequencies of this compound using methods like DFT, one can predict its infrared (IR) and Raman spectra. Similarly, the calculation of nuclear magnetic shielding tensors can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Its Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. beilstein-journals.org For this compound and its derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity based on a set of calculated molecular descriptors. These descriptors can be derived from the molecule's 3D structure and can include constitutional, topological, and quantum-chemical parameters. Developing a robust QSPR model would enable the rapid screening of new derivatives with desired properties without the need for extensive experimental synthesis and testing.

Table 2: Example of a Hypothetical QSPR Model for Predicting a Property

| Molecular Descriptor | Coefficient | Description |

|---|---|---|

| Molecular Weight | 0.25 | A measure of the molecule's size. |

| LogP | 0.60 | A measure of the molecule's lipophilicity. |

| Dipole Moment | -0.15 | A measure of the molecule's polarity. |

Note: This table illustrates the components of a hypothetical QSPR model. The property being predicted would be defined by the specific study, and the coefficients would be determined through statistical analysis of a training set of molecules.

Advanced Research Applications of 3 Bromo 4,5 Difluorobenzene 1,2 Diamine and Its Functionalized Analogues

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules.

The diamine functionality on the benzene (B151609) ring is a classic precursor for the synthesis of various fused heterocyclic systems. The presence of bromine and fluorine atoms on the scaffold allows for fine-tuning the physicochemical properties of the resulting molecules, making 3-Bromo-4,5-difluorobenzene-1,2-diamine a versatile starting material.

The benzimidazole (B57391) scaffold is a well-known pharmacophore present in numerous marketed drugs. The condensation of o-phenylenediamines, such as this compound, with aldehydes, carboxylic acids, or their derivatives is a fundamental method for synthesizing substituted benzimidazoles. semanticscholar.org The resulting bromo-difluoro-substituted benzimidazole core can be a crucial intermediate for APIs. The fluorine substituents can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. nih.govmdpi.com For instance, halogenated benzothiadiazine derivatives, which share structural similarities with compounds derivable from this diamine, have been identified with significant antineoplastic activity in cancer cell models. nih.gov

Quinoxaline (B1680401) derivatives, which are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, form the structural basis for a range of biologically active compounds, including those with applications in agriculture. sapub.orgchim.it The synthesis of quinoxalines from precursors like this compound can lead to novel agrochemicals such as herbicides, fungicides, and insecticides. nih.govnih.gov The specific halogenation pattern can influence the compound's efficacy, selectivity, and environmental persistence. Furthermore, this diamine is a precursor to 1,2,3-benzothiadiazine 1,1-dioxides, a class of compounds that combines structural features of therapeutically active molecules and has been investigated for use as herbicides. semanticscholar.org

Contributions to Organic Electronics and Photovoltaic Technologies.

In the realm of materials science, this compound is a key starting material for synthesizing electron-deficient heterocyclic systems, most notably 5-Bromo-6,7-difluorobenzo[c] nih.govCurrent time information in Sao Paulo, BR.ossila.comthiadiazole. This resulting benzothiadiazole (BTZ) unit is a cornerstone acceptor moiety in the design of high-performance organic semiconductors. The fluorine atoms lower the energy levels (HOMO and LUMO) of the molecule, which is beneficial for stability and for achieving higher open-circuit voltages in solar cells, while the bromine atom serves as a convenient point for synthetic elaboration. nih.govresearchgate.net

Fluorinated benzothiadiazole derivatives are widely used as acceptor units in donor-acceptor (D-A) type polymers and small molecules for the active layer of organic solar cells (OSCs). nih.gov The synthesis of the key intermediate, 4,7-dibromo-5,6-difluorobenzothiadiazole, starts from a difluorinated diamine. ossila.com This intermediate is then used to build conjugated polymers like PffBT4T-2OD (PCE11), which has demonstrated high power conversion efficiencies. ossila.com Small molecules incorporating fluorinated BTZ units have also been developed for solution-processed OSCs. For example, compounds bis[TPA-diTh]-MonoF-BT and bis[TPA-diTh]-DiF-BT, which are based on fluorinated BTZ cores, have been synthesized and tested in OSCs, showing promising efficiencies and high open-circuit voltages. researchgate.netnih.gov

Below is an interactive table summarizing the performance of select organic solar cells that utilize fluorinated benzothiadiazole-based materials.

| Material/Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| bis[TPA-diTh]-MonoF-BT:PC₆₁BM | 0.84 | 6.51 | 47.0 | 2.57 |

| bis[TPA-diTh]-DiF-BT:PC₆₁BM | 0.85 | 6.98 | 49.5 | 2.95 |

| PBDT2FBT-Ph:PC₇₁BM | - | - | - | 6.23 |

| PBS-FBT:PC₇₁BM | - | - | - | 8.10 |

| PPh-1F-HD:PC₇₁BM | - | - | - | 9.02 |

| Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor; PCE: Power Conversion Efficiency. Data sourced from relevant studies on fluorinated BTZ-based solar cells. nih.govnih.gov |

Efficient hole transport materials (HTMs) are critical for extracting and transporting positive charge carriers in high-performance perovskite solar cells (PSCs). nih.govresearchgate.net While the direct use of this compound as an HTM is not documented, its derivatives are highly relevant. Fused heterocyclic systems, such as those based on dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and benzodithiophene, are being developed as advanced HTMs. rsc.orgrsc.org The synthetic strategies for these complex molecules often involve building blocks that can be derived from functionalized diamines. The electronic properties conferred by the bromo-difluoro substitution pattern can be harnessed to design novel HTMs with optimized energy levels for efficient charge extraction from the perovskite layer, potentially leading to PSCs with enhanced efficiency and stability. tubitak.gov.tr

Donor-acceptor systems based on the benzo[c] nih.govCurrent time information in Sao Paulo, BR.ossila.comthiadiazole (BTZ) motif are not only useful in photovoltaics but also as fluorophores for Organic Light-Emitting Diodes (OLEDs). rsc.orghw.ac.uk The strong electron-accepting nature of the fluorinated BTZ core, synthesized from precursors like this compound, makes these materials suitable for use as electron-transporting or emissive components in optoelectronic devices. ossila.com The ability to tune the emission color and electronic properties by modifying the donor groups attached to the BTZ core via the bromine handle allows for the systematic design of materials for specific applications, including bioimaging probes and components for OLEDs. nih.govnih.govresearchgate.net

Applications in Materials Science for the Design of Advanced Dyes and Pigments

While direct applications of this compound in commercial dyes and pigments are not widely documented, its structural motifs suggest potential for creating novel colorants. The o-phenylenediamine (B120857) core is a well-established precursor for the synthesis of heterocyclic systems, such as benzimidazoles, which are known to be key components in some high-performance pigments and fluorescent dyes.

The presence of electron-withdrawing fluorine atoms and a heavy bromine atom can significantly influence the photophysical properties of any resulting dye molecule. Fluorine substitution is known to enhance the photostability and quantum yield of fluorophores. The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the dye's absorption and emission characteristics.

Table 1: Potential Heterocyclic Dye Scaffolds from this compound

| Heterocyclic System | Synthetic Precursor | Potential Properties |

|---|---|---|

| Benzimidazole | This compound | Enhanced photostability, potential for high quantum yields, tunable emission via C-Br functionalization. |

| Quinoxaline | This compound | Can form the basis for extended π-conjugated systems, potentially leading to dyes with absorption in the visible and near-infrared regions. |

This table is illustrative and based on the known chemistry of o-phenylenediamines.

Utilization in Ligand Synthesis for Organometallic Catalysis

The synthesis of ligands for organometallic catalysis is a promising area for the application of this compound. The two adjacent amino groups can be readily condensed with various carbonyl compounds to form Schiff base ligands or can be incorporated into more complex ligand frameworks like N-heterocyclic carbenes (NHCs) after cyclization.

The electronic properties of the resulting ligands would be significantly influenced by the fluoro and bromo substituents on the benzene ring. The electron-withdrawing nature of the fluorine atoms would decrease the electron-donating ability of the ligand, which can be beneficial in certain catalytic cycles by stabilizing low-valent metal centers or promoting reductive elimination steps. The bromo substituent provides a handle for post-synthetic modification of the ligand, allowing for the introduction of steric bulk or other functional groups to modulate the catalyst's activity and selectivity.

Table 2: Potential Ligand Architectures Derived from this compound

| Ligand Type | Potential Metal Complexes | Potential Catalytic Applications |

|---|---|---|

| Schiff Base (Salen-type) | Transition metals (e.g., Mn, Co, Ni, Cu) | Oxidation reactions, asymmetric catalysis. |

| N-Heterocyclic Carbene (NHC) | Transition metals (e.g., Ru, Pd, Au) | Cross-coupling reactions, metathesis. |

This table represents potential applications based on the known coordination chemistry of related o-phenylenediamine-derived ligands.

Specific examples of organometallic complexes formed with ligands derived from this compound and their catalytic performance data are not extensively reported in peer-reviewed journals. Further research is needed to explore and validate these potential applications.

Future Perspectives and Emerging Research Avenues for 3 Bromo 4,5 Difluorobenzene 1,2 Diamine

Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Methodologies

The future synthesis of 3-Bromo-4,5-difluorobenzene-1,2-diamine and its precursors will likely focus on principles of green chemistry to reduce environmental impact and improve efficiency. mdpi.com Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Emerging research is expected to concentrate on catalytic and photoredox methods to create more sustainable pathways.

Key areas of development include:

Catalytic Fluorination and Amination: Research into advanced catalytic systems is crucial. This includes the development of catalysts for direct and selective fluorination and amination of aromatic rings, potentially reducing the number of synthetic steps. mdpi.comnih.govnih.gov Methods like visible-light photoredox catalysis, which allows for reactions under mild conditions, are promising for the introduction of fluorine-containing groups onto aromatic systems. mdpi.com

Flow Chemistry: The adoption of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for nitration, reduction, and halogenation steps that are often part of the synthesis.

Bio-catalysis: The use of enzymes for selective synthesis steps could offer an environmentally friendly alternative to traditional chemical reagents, particularly for reduction and functional group interconversion.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of renewable energy. | Development of novel photocatalysts for direct C-F and C-N bond formation. mdpi.com |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability. | Optimization of reaction parameters for multi-step syntheses in continuous flow. |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Discovery and engineering of enzymes for selective halogenation and amination. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of reactive sites on this compound opens up a wide array of possibilities for novel chemical transformations. Future research will likely exploit the interplay between the diamine, bromo, and fluoro groups to construct complex molecular architectures.

Orthogonal Functionalization: The differential reactivity of the C-Br and C-F bonds can be exploited for selective, sequential cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Hiyama couplings could be used to introduce different aryl or alkyl groups at the bromine position, followed by a different coupling reaction at one of the fluorine positions under more forcing conditions. mdpi.comnih.govmdpi.commdpi.comresearchgate.net

Heterocycle Synthesis: The ortho-diamine moiety is a classic precursor for a vast range of heterocyclic compounds. wikipedia.org Condensation with various electrophiles can lead to novel fluorinated and brominated benzimidazoles, quinoxalines, and other fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.com

Unconventional C-F Bond Activation: While challenging, the selective activation of the C-F bonds presents an exciting frontier. Research into transition-metal catalysts capable of selectively cleaving and functionalizing these strong bonds could lead to unprecedented molecular structures.

| Transformation Type | Potential Products | Key Research Area |

| Sequential Cross-Coupling | Asymmetrically substituted biaryls and complex polyaromatics. | Development of catalytic systems with high selectivity for C-Br vs. C-F activation. nih.gov |

| Heterocycle Formation | Fluorinated benzimidazoles, quinoxalines, phenazines. | Exploration of novel condensation partners and reaction conditions. wikipedia.org |

| C-F Bond Functionalization | Novel organofluorine compounds. | Design of new catalysts for selective C-F bond activation and transformation. |

Expansion into Interdisciplinary Research Domains Beyond Current Applications

The unique electronic properties imparted by the fluorine atoms, combined with the reactive handles of the bromo and amino groups, make this compound an attractive candidate for applications in materials science, medicinal chemistry, and organic electronics.

High-Performance Polymers: As a monomer, this compound could be used to synthesize novel polyamides, polyimides, or other polymers. The fluorine atoms are expected to enhance thermal stability, chemical resistance, and dielectric properties, making these materials suitable for demanding applications in aerospace and electronics. scilit.comresearchgate.net

Medicinal Chemistry: Fluorine is a key element in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity. jmu.edu Derivatives of this compound could be explored as scaffolds for new kinase inhibitors, antibacterial agents, or other therapeutic agents. The diamine core is a well-established pharmacophore. mdpi.com

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic properties of organic molecules. This makes the compound a promising building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org Functionalization via the bromo and amino groups would allow for the synthesis of a library of materials with tailored properties.

Functional Nanomaterials: Phenylenediamines have been used to functionalize nanomaterials like graphene and silica (B1680970) nanoparticles to enhance their properties for applications in areas such as microwave absorption and water purification. rsc.orgnih.govnih.gov this compound could be used to create novel functionalized nanomaterials with enhanced thermal and chemical stability.

Advanced Computational Design and Prediction of Next-Generation Molecules with Tailored Properties

Computational chemistry is set to play a pivotal role in guiding the future research and applications of this compound. In silico methods can accelerate the discovery and development of new molecules and materials by predicting their properties before synthesis.

Predictive Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the selectivity of transformations, and understand the mechanisms of novel reactions involving this compound. This can help in the rational design of catalysts and optimization of reaction conditions.

Materials by Design: Molecular modeling and simulation can be employed to predict the properties of polymers and organic electronic materials derived from this building block. Properties such as thermal stability, bandgap, charge mobility, and emission spectra can be calculated to identify promising candidates for specific applications. rsc.org

Virtual Screening and Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives. This allows for the virtual screening of large libraries of potential drug candidates, prioritizing the most promising ones for synthesis and biological evaluation.

| Computational Approach | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, spectroscopic properties. |

| Molecular Dynamics (MD) | Polymer Science | Glass transition temperature, mechanical strength, chain packing. |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Binding affinity, toxicity, pharmacokinetic properties. |

Q & A

What are the optimal synthetic routes for 3-bromo-4,5-difluorobenzene-1,2-diamine, and how do reaction conditions influence yield?

Basic

A multi-step synthesis starting from halogenated aniline derivatives is typical. For example, 3,4-difluoroaniline can undergo sequential acetylation, nitration, hydrolysis, and reduction to yield diaminobenzene intermediates, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions . Reaction temperature and stoichiometry are critical: excess brominating agents may lead to polybrominated byproducts. Yields are optimized by controlling reaction time (<6 hours) and using anhydrous solvents to minimize hydrolysis of intermediates .

How do the positions of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

The bromine atom at the 3-position acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atoms at 4- and 5-positions exert strong electron-withdrawing effects, enhancing the electrophilicity of the benzene ring. This facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. For example, coupling with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C achieves >75% yield . Steric hindrance from adjacent fluorine atoms can slow down reactions, requiring longer reaction times (24–48 hours) .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic

Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from unreacted precursors and halogenated byproducts. Recrystallization from ethanol/water (1:3 v/v) improves purity (>98%) by exploiting the compound’s moderate solubility in polar solvents. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

How can regioselectivity challenges during electrophilic substitution be mitigated?

Advanced

The fluorine atoms at positions 4 and 5 direct electrophiles to the para position relative to the amino groups. For example, nitration with fuming HNO₃ in H₂SO₄ selectively targets the 6-position due to the fluorine’s meta-directing effect. Computational DFT studies (B3LYP/6-31G*) confirm this regioselectivity by analyzing charge distribution and frontier molecular orbitals . Competing pathways can arise if reaction temperatures exceed 50°C, leading to di-nitrated byproducts .

How do crystallographic data (X-ray) and NMR results resolve structural ambiguities in derivatives?

Advanced

Discrepancies between NMR (e.g., unexpected splitting in ¹⁹F NMR) and X-ray crystallography data may arise from dynamic tautomerism or crystal packing effects. SHELXL refinement of single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) can confirm the planar geometry of the benzene ring and substituent positions . For NMR, 2D NOESY experiments clarify through-space interactions between fluorine and adjacent protons, resolving ambiguities in substituent orientation .

What computational methods predict the compound’s electronic properties for materials science applications?

Advanced

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates frontier orbital energies (HOMO/LUMO) to predict charge-transfer behavior. The electron-withdrawing fluorine and bromine substituents lower the LUMO energy (-1.8 eV), making the compound a candidate for n-type semiconductor materials . Solvent effects (PCM model) and vibrational frequency analysis (IR) validate computational predictions against experimental data .

How can solubility limitations in aqueous media be addressed for biological assays?

Advanced

The compound’s low water solubility (<0.1 mg/mL) can be improved using co-solvents like DMSO (10% v/v) or surfactants (e.g., Tween-80). For in vitro studies, sonication in PBS (pH 7.4) with 5% DMSO achieves stable dispersions. Alternatively, pro-drug strategies (e.g., acetylating the amino groups) enhance solubility temporarily, with enzymatic hydrolysis restoring activity post-uptake .

What spectroscopic techniques are critical for characterizing intermediates and final products?

Basic

¹H NMR (400 MHz, DMSO-d₆) identifies amino protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F NMR (376 MHz) resolves fluorine coupling patterns (J = 12–15 Hz). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 237.9821 (C₆H₅BrF₂N₂) . IR spectroscopy (ATR) detects N-H stretches (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

What mechanistic insights explain cyclization pathways in benzotriazole synthesis?

Advanced

Cyclization with NaNO₂ in HCl proceeds via diazonium intermediate formation, followed by intramolecular nucleophilic attack by the adjacent amino group. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on nitrous acid concentration. Competing pathways, such as Sandmeyer reactions, are suppressed by maintaining pH < 1 and temperatures <5°C .

How does the compound’s stability under oxidative or photolytic conditions impact storage protocols?

Advanced

The compound is sensitive to UV light (λ = 254 nm), undergoing debromination to form 4,5-difluorobenzene-1,2-diamine. Storage in amber glass vials under nitrogen at –20°C prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when stabilized with 0.1% BHT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.